molecular formula C11H15FN2O2 B1527595 tert-Butyl (2-amino-3-fluorophenyl)carbamate CAS No. 954238-78-9

tert-Butyl (2-amino-3-fluorophenyl)carbamate

Cat. No.: B1527595
CAS No.: 954238-78-9
M. Wt: 226.25 g/mol
InChI Key: NTMLBUWXZRGJAG-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-3-fluorophenyl)carbamate is a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound features both a primary aromatic amine and a tert-butyloxycarbonyl (Boc) protected carbamate group, making it a versatile building block for the synthesis of more complex molecules. The Boc group is widely used as a protecting group for amines in multi-step organic synthesis, as it is stable under a variety of conditions but can be readily removed under mild acidic conditions . The presence of the fluorine atom on the aromatic ring is of particular interest in pharmaceutical research, as fluorine incorporation can significantly alter a molecule's metabolic stability, lipophilicity, and bioavailability . Compounds with similar structures, featuring aniline and carbamate motifs, have been utilized in the synthesis of potential therapeutic agents and have been investigated for anti-inflammatory activities . The carbamate functional group itself is a common motif in FDA-approved drugs and prodrugs, known for its improved proteolytic stability and ability to serve as a peptide bond isostere, which can enhance the pharmacokinetic properties of lead compounds . Researchers can employ this chemical to develop novel amide derivatives or as a precursor for heterocyclic compounds. It is essential for laboratory use only. Handle with appropriate personal protective equipment in a well-ventilated setting, and refer to the Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

tert-butyl N-(2-amino-3-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMLBUWXZRGJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719947
Record name tert-Butyl (2-amino-3-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954238-78-9
Record name tert-Butyl (2-amino-3-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 954238-78-9
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Biological Activity

tert-Butyl (2-amino-3-fluorophenyl)carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications, and relevant research findings.

  • Molecular Formula : C11H14F N O2
  • Molecular Weight : 225.24 g/mol
  • Structure : The compound features a tert-butyl group and an amino-substituted fluorophenyl moiety, which are critical for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
  • Receptor Binding : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to various physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that similar compounds can demonstrate significant antitumor properties by targeting cancer cell metabolism.
  • Neuroprotective Effects : The compound's structural features suggest potential neuroprotective effects, which warrant further investigation in neurodegenerative disease models.
  • Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial activity against certain pathogens.

1. Synthesis and Evaluation

A study focused on the synthesis of this compound and its evaluation in various biological assays. The compound was synthesized through the reaction of 2-amino-3-fluorophenol with tert-butyl chloroformate in the presence of a base like triethylamine. The resulting product showed promising results in enzyme inhibition assays, suggesting potential therapeutic applications in drug development.

2. In Vitro Studies

In vitro studies demonstrated that this compound is a substrate for amino acid transport systems in gliosarcoma cells. This suggests that the compound can effectively enter cells and exert its biological effects. The uptake studies indicated high tumor-to-normal brain ratios, which is beneficial for targeted drug delivery in cancer therapy.

CompoundUptake in 9L Gliosarcoma CellsTumor-to-Normal Brain Ratio
This compoundHigh20:1 to 115:1

3. Pharmacokinetic Studies

Pharmacokinetic evaluations revealed that modifications in the structure of carbamate derivatives significantly affect their absorption, distribution, metabolism, and excretion (ADME) profiles. This information is crucial for optimizing the compound for clinical use.

Comparative Analysis with Similar Compounds

Understanding how structural variations impact biological activity is essential. Below is a comparison table highlighting some similar compounds:

Compound NameStructure FeaturesUnique Aspects
tert-Butyl (2-amino-4-fluorophenyl)carbamateSimilar amino and fluorine substitutionDifferent position of fluorine affecting reactivity
tert-Butyl (3-amino-5-fluorophenyl)carbamateAmino group at position 3 instead of position 2Variations in biological activity
tert-Butyl (4-amino-3-fluorophenyl)carbamateFluorine at position 3 with an amino group at 4May exhibit different pharmacokinetic properties

Future Directions in Research

The ongoing research into this compound focuses on:

  • Mechanistic Studies : Further elucidating the mechanisms by which this compound interacts with biological targets.
  • In Vivo Models : Conducting animal studies to assess efficacy and safety profiles.
  • Drug Development : Exploring its potential as a lead compound for developing new therapeutics targeting specific diseases.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (2-amino-3-fluorophenyl)carbamate serves as an important intermediate in the synthesis of pharmaceuticals, particularly proton pump inhibitors (PPIs). It is a key precursor for compounds like vonoprazan, which is used to treat gastric acid-related disorders. The compound's structure allows it to effectively inhibit the proton pump, thereby reducing gastric acid secretion and providing therapeutic benefits for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) .

Synthesis of Proton Pump Inhibitors

The synthesis of this compound involves several steps that optimize yield and purity. A notable method includes dissolving the compound in an organic solvent and reacting it with sodium hydride and pyridine sulfonyl chloride under controlled conditions. This process enhances the efficiency of producing high-purity intermediates suitable for industrial applications .

Biological Applications

In biological research, this compound can act as a probe or ligand in biochemical studies. Its ability to interact with specific molecular targets makes it valuable for studying enzyme activities or receptor interactions. Such interactions are crucial for understanding drug mechanisms and developing new therapeutic agents .

Industrial Applications

Beyond its pharmaceutical uses, this compound has potential applications in the production of specialty chemicals and materials. Its versatility as a chemical intermediate allows for the development of various derivatives that can be tailored for specific industrial purposes .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Study Findings
Y. Arikawa et al., 2012Reported on the synthesis of vonoprazan using this compound as an intermediate, highlighting its improved efficacy over traditional PPIs .
Ambeed ResearchDiscussed the use of this compound in synthesizing complex molecules, emphasizing its role in biological assays .
BLD PharmProvided insights into the chemical properties and potential industrial applications of the compound, noting its utility in specialty chemical production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The structural analogs of tert-butyl (2-amino-3-fluorophenyl)carbamate primarily differ in the type and position of substituents on the phenyl ring. These variations significantly influence reactivity, solubility, and biological activity.

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Position) CAS Number Molecular Formula Key Applications/Reactivity
This compound -NH₂ (2), -F (3) Not explicitly provided C₁₁H₁₄FN₂O₂ Kinase inhibitor intermediates
tert-Butyl (2-amino-3-methylphenyl)carbamate -NH₂ (2), -CH₃ (3) 954238-92-7 C₁₂H₁₈N₂O₂ Cross-coupling precursors
tert-Butyl (3-amino-2,6-difluorophenyl)carbamate -NH₂ (3), -F (2,6) Not explicitly provided C₁₁H₁₃F₂N₂O₂ High-resolution crystallography
tert-Butyl (2-aminophenyl)carbamate -NH₂ (2) 146651-75-4 C₁₁H₁₅N₂O₂ Building block for agrochemicals
tert-Butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate -Cl (4), -F (3), -I (2) 1018450-35-5 C₁₁H₁₂ClFINO₂ Radiolabeling probes

Physicochemical Properties

  • Solubility: The difluoro-substituted analog (tert-butyl (3-amino-2,6-difluorophenyl)carbamate) shows lower aqueous solubility due to increased hydrophobicity, whereas the iodo- and chloro-substituted derivatives (e.g., CAS 1018450-35-5) are primarily used in non-polar media .
  • Crystallinity: this compound forms stable crystalline structures, aiding in X-ray diffraction studies. The methyl-substituted variant, however, often requires co-crystallization agents .

Preparation Methods

Boc Protection of 2-Amino-3-fluorophenyl Derivatives

The most straightforward approach to prepare tert-butyl (2-amino-3-fluorophenyl)carbamate involves the protection of the amino group of 2-amino-3-fluorophenyl compounds with di-tert-butyl dicarbonate (Boc2O). This reaction is typically carried out under mild basic conditions to selectively introduce the Boc group without affecting the fluorine substituent on the aromatic ring.

General reaction scheme:

$$
\text{2-amino-3-fluorophenyl compound} + \text{di-tert-butyl dicarbonate} \xrightarrow{\text{base}} \text{this compound}
$$

  • The base commonly used includes triethylamine or sodium bicarbonate.
  • The reaction is typically performed in solvents like dichloromethane or acetonitrile at room temperature.
  • The Boc protection stabilizes the amino group for subsequent synthetic transformations.

Multi-Step Synthesis via Fluorophenylalanine Derivatives

A more elaborate and stereoselective preparation method involves starting from fluorinated phenylalanine derivatives, as detailed in a 2003 study describing the preparation of related Boc-protected fluorophenylalanine compounds on a multikilogram scale.

Key steps include:

  • Starting from S-BOC-(3-fluorophenyl)alanine, conversion to the Weinreb amide intermediate.
  • Reaction of the Weinreb amide with 2-(2-1,3-dioxanyl)ethylmagnesium bromide to form a ketoacetal intermediate.
  • Oxidative opening of the acetal group by ozonolysis followed by selective reduction to yield the desired Boc-protected amino acid derivative.
  • Intramolecular cyclization steps to control stereochemistry and formation of oxazolidinone intermediates.
  • Final hydrolysis and treatment with di-tert-butyl dicarbonate to yield this compound.

This process is notable for:

  • Use of inexpensive reagents.
  • Mild reaction conditions.
  • High overall yields.
  • Scalability to multikilogram quantities.

Carbamate Formation via Coupling with tert-Butyl Hydroxycarbamate and DCC

Another approach involves the coupling of 2-(2-fluorophenyl)acetic acid derivatives with tert-butyl hydroxycarbamate using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Typical procedure:

Reagents Amount (mmol) Conditions Yield (%) Product Form
2-(2-fluorophenyl)acetic acid 2.0 Coupling with tert-butyl hydroxycarbamate and DCC in dichloromethane 88 Colorless oil
tert-butyl hydroxycarbamate 2.0 Room temperature
Dicyclohexylcarbodiimide (DCC) 2.0 Stirring for several hours
  • The product is purified by silica gel chromatography using ethyl acetate/hexane mixtures.
  • This method provides high yields and good purity.
  • The approach is versatile and applicable to various substituted phenylacetic acids.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Boc Protection of 2-amino-3-fluorophenyl 2-amino-3-fluorophenyl compound Di-tert-butyl dicarbonate, base High Simple, direct protection
Multi-step from fluorophenylalanine S-BOC-(3-fluorophenyl)alanine Weinreb amide, Grignard reagents, ozonolysis, selective reductions High Stereoselective, scalable, multi-step
Coupling with tert-butyl hydroxycarbamate 2-(2-fluorophenyl)acetic acid DCC, tert-butyl hydroxycarbamate ~88 Efficient coupling, mild conditions

Q & A

Q. Critical parameters :

  • pH control : Excess base may deprotonate the aromatic amine, reducing reactivity.
  • Moisture sensitivity : Boc anhydride is moisture-sensitive; reactions require inert atmospheres.
  • Yield optimization : Monitor reaction progress via TLC or HPLC to avoid overprotection or decomposition.

Example : For analogous Boc-protected fluorinated amines, yields >80% are achieved with stoichiometric Boc anhydride and 1.2 equiv of base in DCM at 25°C .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

TechniqueKey FeaturesReference
¹H/¹³C NMR - Boc group: tert-butyl singlet at ~1.4 ppm (¹H), 28–30 ppm (¹³C).
- Aromatic protons: Split patterns due to fluorine coupling (e.g., JH-F ~10–20 Hz).
IR Spectroscopy - Carbamate C=O stretch: 1680–1720 cm⁻¹.
- N-H stretch (if deprotected): 3300–3500 cm⁻¹.
Mass Spectrometry - Molecular ion [M+H]⁺ matching molecular weight (C11H15FN2O2: 234.11 g/mol).
- Fragmentation peaks at m/z 177 (loss of tert-butyl group).
X-ray Crystallography - Resolve stereoelectronic effects of fluorine substitution.
- Use SHELXL for refinement; Mercury for visualization .

Advanced: How can SHELX software improve crystallographic refinement of this compound derivatives?

Answer:
SHELXL is critical for refining crystal structures:

Data Input : Import intensity data (HKL format) and assign space groups using SHELXS .

Refinement Cycles :

  • Use L.S. (least-squares) to minimize residuals (R1, wR2).
  • Apply restraints for disordered tert-butyl or fluorine positions.

Validation : Check for overfitting using Rint and GooF (Goodness-of-Fit) metrics .

Q. Challenges :

  • Disorder in bulky groups : Apply SIMU and DELU restraints to model tert-butyl thermal motion .
  • Anisotropic displacement : Refine fluorine atoms anisotropically to account for electron density distortions .

Case Study : For a Boc-protected fluorophenyl derivative, SHELXL achieved R1 = 3.2% using high-resolution (<1.0 Å) data .

Advanced: How do researchers resolve contradictory data in optimizing fluorinated carbamate synthesis?

Answer:
Contradictions often arise from competing reaction pathways (e.g., overprotection vs. decomposition):

Design of Experiments (DoE) : Systematically vary temperature, solvent, and stoichiometry to identify optimal conditions .

In-situ Monitoring : Use FTIR or Raman spectroscopy to track Boc anhydride consumption .

Computational Modeling : Calculate activation energies for competing pathways using DFT (e.g., Gaussian 16).

Example : A study on fluorinated carbamates found that DCM outperformed THF due to reduced nucleophilic interference, increasing yields from 65% to 82% .

Intermediate/Advanced: What is the impact of fluorine substitution at the 3-position on reactivity and stability?

Answer:
Fluorine’s electronegativity and steric effects influence:

  • Reactivity :
    • Electrophilic substitution : Fluorine deactivates the ring, directing incoming groups to the 4-position .
    • Hydrolytic stability : The Boc group’s stability decreases in acidic media (e.g., TFA deprotection at 0°C vs. RT) .
  • Crystallinity : Fluorine enhances crystal packing via C-F···H or F···π interactions .

Q. Comparison with Analogues :

SubstituentReactivity (Boc Deprotection)Melting Point (°C)
3-F Faster (TFA, 0°C, 1 hr)103–106
3-Cl Slower (TFA, RT, 2 hr)98–101

Safety: What protocols are critical for handling this compound?

Answer:

  • Storage : Protect from light and moisture at 2–8°C in sealed containers .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl (2-amino-3-fluorophenyl)carbamate
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tert-Butyl (2-amino-3-fluorophenyl)carbamate

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